![molecular formula C18H37NO B5156564 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and activation of B cells, a type of white blood cell involved in the immune response.
Mechanism of Action
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol works by selectively inhibiting the activity of BTK, a key regulator of B cell function. BTK plays a critical role in the signaling pathways that lead to B cell activation and proliferation. By blocking BTK activity, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol can prevent the growth and survival of cancer cells that depend on B cell signaling. In addition, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol can suppress the immune response in autoimmune diseases by inhibiting B cell activation and antibody production.
Biochemical and physiological effects:
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. The compound is well-tolerated in preclinical models and has a low toxicity profile. In addition to its effects on B cells, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been shown to inhibit the activity of other kinases involved in cancer and immune signaling pathways, such as AKT and JAK.
Advantages and Limitations for Lab Experiments
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of B cells in disease. The compound has also shown efficacy in preclinical models of cancer and autoimmune diseases, which suggests that it could have therapeutic potential in humans. However, the complex synthesis method and proprietary nature of the compound may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and immune function. Another direction is the evaluation of 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol in clinical trials for the treatment of various cancers and autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of BTK inhibition on immune function and the potential for resistance to develop over time.
Synthesis Methods
The synthesis of 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process is complex and requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and not publicly available.
Scientific Research Applications
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. The compound has also been evaluated in models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy in suppressing the immune response.
properties
IUPAC Name |
6-[(4-tert-butylcyclohexyl)amino]-2-methylheptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-14(8-7-13-18(5,6)20)19-16-11-9-15(10-12-16)17(2,3)4/h14-16,19-20H,7-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNQJFXWUYGWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCC(CC1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Tert-butylcyclohexyl)amino]-2-methyl-2-heptanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.